molecular formula C13H10Cl2N2O4S B2698796 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide CAS No. 1445699-49-9

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide

Cat. No. B2698796
CAS RN: 1445699-49-9
M. Wt: 361.19
InChI Key: MEFHCKQOBRZNKJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase enzyme, JMJD3, which plays a key role in the regulation of gene expression.

Mechanism Of Action

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is a potent inhibitor of JMJD3, which is a histone demethylase enzyme that plays a key role in the regulation of gene expression. JMJD3 is known to demethylate lysine 27 on histone H3 (H3K27), which is associated with gene activation. By inhibiting JMJD3, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide prevents the demethylation of H3K27, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has also been studied for its biochemical and physiological effects. In vitro studies have shown that 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can suppress tumor growth and metastasis in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is its high potency and specificity for JMJD3, which makes it an attractive tool for studying the role of this enzyme in various biological processes. However, one of the limitations of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Another area of interest is the identification of specific genes and pathways that are regulated by JMJD3, which could provide new targets for cancer therapy. Finally, the use of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide in combination with other drugs or therapies could also be explored, as this could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 2,4-dichloropyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with sulfamic acid to yield the final product, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. JMJD3, the target enzyme of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide, is known to play a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting JMJD3, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-9-3-4-16-13(15)12(9)22(18,19)17-8-1-2-10-11(7-8)21-6-5-20-10/h1-4,7,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHCKQOBRZNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CN=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide

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